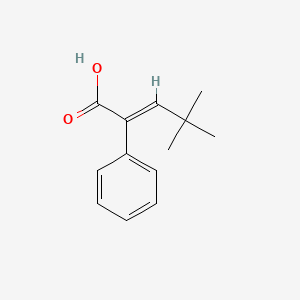

(E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

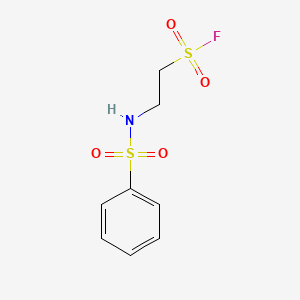

(E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid is a compound that belongs to the family of α,β-unsaturated carboxylic acids, characterized by the presence of a double bond between the second and third carbon atoms (counting from the carboxylic acid group) and a phenyl group attached to the second carbon atom. This structure is similar to other compounds in the same category, such as (E)-3-Methyl-5-phenyl-2-pentenoic Acid and (E)-2-acetylcinnamic acid .

Synthesis Analysis

The synthesis of related α,β-unsaturated carboxylic acids often involves multi-step reactions that may include catalysis, as seen in the synthesis of (R)(S)(E)-3,7-dimethyl-2-octene-1,8-dioic acid using a zirconium-catalyzed reaction . For compounds like this compound, similar synthetic strategies could be employed, potentially involving catalysis or functional group transformations.

Molecular Structure Analysis

The molecular structure of α,β-unsaturated carboxylic acids like (E)-2-acetylcinnamic acid shows that these molecules can adopt conformations where the acyl group is orthogonal to the plane of the trans-cinnamic acid moiety . This suggests that this compound may also exhibit interesting conformational characteristics due to the presence of substituents on the carbon chain.

Chemical Reactions Analysis

Compounds within this family can undergo a variety of chemical reactions. For instance, (E)-4,4-Dimethyl-5-oxo-2-pentenoic acid reacts with thionyl chloride to form a trimeric chloro lactone, which can further react to yield hydroxy or anilino lactones . Additionally, photoisomerization can occur in α,β-unsaturated carboxylic acids, as seen with 4-Methyl-2-(E)-pentenoic acid, which is transformed into its corresponding β,γ-unsaturated isomer upon irradiation . These reactions highlight the reactivity of the double bond and the influence of substituents on the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of α,β-unsaturated carboxylic acids can be influenced by their molecular structure. For example, the presence of a phenyl group, as in (E)-3-Methyl-5-phenyl-2-pentenoic Acid, can affect the compound's solubility and reactivity . The tautomeric equilibrium, as observed in (Z)- and (E)-4,4-Dimethyl-5-oxo-2-pentenoic Acids, is another important property, where the preference for ring or chain forms can be influenced by the solvent and pH . These properties are crucial for understanding the behavior of this compound in different environments and its potential applications.

Applications De Recherche Scientifique

Synthesis of Pyrethroid Pesticides

One of the key applications of derivatives of this compound is in the synthesis of pyrethroid pesticides. The synthesis of 3,3-Dimethyl-4-pentenoic acid methyl ester, an important intermediate for pyrethroid pesticides, has been optimized for industrial production. This method, involving the Claisen rearrangement and transesterification reaction, yields the product with high efficiency and purity (Chu-he, 2012).

Photochemical Applications

The compound's derivatives have also been explored for their photochemical properties. The photoisomerization of 4-Methyl-2-(E)-pentenoic acid into its corresponding β,γ-unsaturated isomers through irradiation has been studied, showcasing the potential of these compounds in photochemical reactions. Furthermore, the synthesis of 5,5-dimethyl-2(5H)-furanone via photochemically induced lactonization of 4-hydroxy-4-methyl-2-(E)-pentenoic acid has been described, opening avenues for the synthesis of complex organic compounds through photochemical means (Biot, Keukeleire, & Verzele, 2010).

Bromination of Organic Substrates

The compounds have also been used as catalysts in the bromination of organic substrates. Studies have shown that selenoxides, including derivatives of (E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid, can be effective catalysts for the bromination of organic substrates in two-phase systems. These catalysts have shown effectiveness even at low concentrations relative to the organic substrates (Goodman & Detty, 2004).

Synthesis of Liquid Crystal Materials

The compound's derivatives are also important in the synthesis of liquid crystal materials. The synthesis of (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acrylicc Acid, a component of liquid crystal materials, has been achieved through Williamson ether synthesis. The use of microwave irradiation for etherification showcases a modern approach to synthesizing such compounds efficiently (Egami et al., 2018).

Propriétés

IUPAC Name |

(E)-4,4-dimethyl-2-phenylpent-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)9-11(12(14)15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLVOIAHOJGSIY-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=C(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C(\C1=CC=CC=C1)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1144426-71-0 |

Source

|

| Record name | 4,4-dimethyl-2-phenylpent-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2527285.png)

![Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2527290.png)

![Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2527297.png)

![(Z)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2527298.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2527299.png)